N-Acetyl Glyphosate-13C2,15N
Overview
Description
N-Acetyl Glyphosate-13C2,15N: is a stable isotope-labeled analog of glyphosate, a widely studied herbicide. This compound is primarily used in research applications as a tracer or internal standard for the analysis and detection of glyphosate residues in various matrices by employing mass spectrometric techniques .
Mechanism of Action
Target of Action
N-Acetyl Glyphosate-13C2,15N is an isotopically labeled version of N-acetylglyphosate, a metabolite of glyphosate . Glyphosate is a broad-spectrum herbicide that primarily targets the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic amino acids in plants and some microorganisms .
Mode of Action
Glyphosate inhibits the EPSPS enzyme, thereby blocking the production of essential aromatic amino acids . This leads to a deficiency in these amino acids, disrupting protein synthesis and growth, ultimately causing death in plants . As this compound is a metabolite of glyphosate, it is expected to have a similar mode of action .
Biochemical Pathways
The primary biochemical pathway affected by glyphosate is the shikimate pathway . By inhibiting the EPSPS enzyme, glyphosate disrupts this pathway, leading to a deficiency in the aromatic amino acids phenylalanine, tyrosine, and tryptophan . These amino acids are precursors to many secondary metabolites essential for plant growth and development .
Result of Action
The inhibition of the shikimate pathway by glyphosate leads to a deficiency in essential aromatic amino acids, disrupting protein synthesis and growth, and ultimately causing death in plants .
Action Environment
This compound is particularly valuable in environmental studies, where it aids in understanding the transport, degradation, and persistence of glyphosate in ecosystems . It is also used in metabolic studies to investigate the compound’s uptake and biotransformation in plants and microorganisms . The action, efficacy, and stability of this compound can be influenced by various environmental factors, including soil type, temperature, moisture, and microbial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-Acetyl Glyphosate-13C2,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the glyphosate molecule. This is achieved through chemical synthesis, where the isotopically labeled compounds are introduced into the acetyl group of glyphosate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure the incorporation of the isotopes and the purity of the final product. The compound is then purified and packaged for research use .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl Glyphosate-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, altering the chemical structure of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce various oxidized derivatives, while substitution reactions can yield modified glyphosate analogs .
Scientific Research Applications
N-Acetyl Glyphosate-13C2,15N has a wide range of scientific research applications, including:
Environmental Studies: Used to understand the transport, degradation, and persistence of glyphosate in ecosystems.
Metabolic Studies: Investigates the uptake and biotransformation of glyphosate in plants and microorganisms.
Analytical Chemistry: Serves as a tracer or internal standard for the detection of glyphosate residues in various matrices using mass spectrometry.
Agricultural Research: Helps in studying the impact of glyphosate on crops and soil health.
Comparison with Similar Compounds
Glyphosate-2-13C,15N: Another stable isotope-labeled analog of glyphosate used in similar research applications.
Glyphosate-N-acetyl 1,2-13C2 15N: A variant with different isotopic labeling patterns.
Uniqueness: N-Acetyl Glyphosate-13C2,15N is unique due to its specific isotopic labeling, which provides distinct mass signatures for accurate detection and analysis. This makes it particularly valuable in environmental and metabolic studies where precise tracking of glyphosate is required .
Properties
IUPAC Name |
2-[acetyl(phosphonomethyl)(15N)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12)/i2+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFECXRMSKVFCNB-OEKWKHNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(=O)O)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[15N](CP(=O)(O)O)[13CH2][13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746939 | |
Record name | N-Acetyl-N-(phosphonomethyl)(~13~C_2_,~15~N)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346598-31-9 | |
Record name | N-Acetyl-N-(phosphonomethyl)(~13~C_2_,~15~N)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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